AC 187

Description

Properties

IUPAC Name |

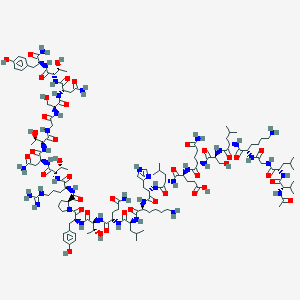

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C127H205N37O40/c1-59(2)44-81(156-122(200)99(63(9)10)142-68(15)171)105(183)139-54-96(178)143-74(22-16-18-40-128)106(184)151-84(47-62(7)8)114(192)159-90(57-166)119(197)148-77(34-37-92(130)174)108(186)146-79(36-39-98(180)181)109(187)153-83(46-61(5)6)113(191)154-85(50-71-53-137-58-141-71)115(193)145-75(23-17-19-41-129)107(185)152-82(45-60(3)4)112(190)147-78(35-38-93(131)175)111(189)162-103(67(14)170)125(203)158-88(49-70-28-32-73(173)33-29-70)126(204)164-43-21-25-91(164)120(198)149-76(24-20-42-138-127(135)136)110(188)161-102(66(13)169)124(202)157-87(52-95(133)177)117(195)160-100(64(11)167)121(199)140-55-97(179)144-89(56-165)118(196)155-86(51-94(132)176)116(194)163-101(65(12)168)123(201)150-80(104(134)182)48-69-26-30-72(172)31-27-69/h26-33,53,58-67,74-91,99-103,165-170,172-173H,16-25,34-52,54-57,128-129H2,1-15H3,(H2,130,174)(H2,131,175)(H2,132,176)(H2,133,177)(H2,134,182)(H,137,141)(H,139,183)(H,140,199)(H,142,171)(H,143,178)(H,144,179)(H,145,193)(H,146,186)(H,147,190)(H,148,197)(H,149,198)(H,150,201)(H,151,184)(H,152,185)(H,153,187)(H,154,191)(H,155,196)(H,156,200)(H,157,202)(H,158,203)(H,159,192)(H,160,195)(H,161,188)(H,162,189)(H,163,194)(H,180,181)(H4,135,136,138)/t64-,65-,66-,67-,74+,75+,76+,77+,78+,79+,80+,81+,82+,83+,84+,85+,86+,87+,88+,89+,90+,91+,99+,100+,101+,102+,103+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLFXHYNEZYAYPG-AABHONRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC4=CNC=N4)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC4=CNC=N4)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C127H205N37O40 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2890.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of AC-187: An Amylin Receptor Antagonist with Neuroprotective and Metabolic Effects

For Researchers, Scientists, and Drug Development Professionals

AC-187 is a potent and selective peptide antagonist of the amylin receptor, demonstrating significant effects on both central nervous system and metabolic pathways. This technical guide provides an in-depth overview of the mechanism of action of AC-187, summarizing key quantitative data, detailing experimental protocols from seminal studies, and visualizing the involved signaling pathways.

Core Mechanism: Amylin Receptor Antagonism

AC-187 exerts its biological effects by competitively binding to and blocking the amylin receptor. This receptor, a heterodimer composed of the calcitonin receptor (CTR) and a receptor activity-modifying protein (RAMP), is the primary target for the pancreatic hormone amylin. By antagonizing this receptor, AC-187 effectively inhibits the downstream signaling cascades normally initiated by endogenous amylin.

Binding Affinity and Selectivity

AC-187 exhibits high affinity for the amylin receptor, with a reported half-maximal inhibitory concentration (IC50) of 0.48 nM and a dissociation constant (Ki) of 0.275 nM[1][2]. Its selectivity for the amylin receptor is notably higher than for related receptors, such as the calcitonin and calcitonin gene-related peptide (CGRP) receptors, making it a valuable tool for specifically probing amylin-mediated pathways[1][2].

Table 1: Receptor Binding Profile of AC-187

| Receptor | Parameter | Value | Reference |

| Amylin Receptor | IC50 | 0.48 nM | [1][2] |

| Amylin Receptor | Ki | 0.275 nM | [1][2] |

| Calcitonin Receptor | Selectivity vs. Amylin | 38-fold lower affinity | [3] |

| CGRP Receptor | Selectivity vs. Amylin | 400-fold lower affinity | [3] |

Neuroprotective Effects: Counteracting Amyloid-β Toxicity

A significant area of investigation for AC-187 is its neuroprotective role, particularly in the context of Alzheimer's disease pathology. Studies have shown that AC-187 can block the neurotoxic effects of amyloid-β (Aβ), a peptide central to the formation of amyloid plaques in the brain.

Attenuation of Aβ-Induced Apoptosis

In vitro studies using primary cultures of rat cholinergic basal forebrain neurons have demonstrated that pre-treatment with AC-187 significantly improves neuronal survival in the presence of Aβ₁₋₄₂[4][5]. The protective mechanism involves the attenuation of apoptotic pathways, specifically by inhibiting the activation of both initiator (caspase-8 and -9) and effector (caspase-3) caspases that are typically induced by Aβ[4][5].

Table 2: Neuroprotective Effects of AC-187 against Aβ₁₋₄₂ Toxicity

| Experimental Assay | Endpoint Measured | Effect of AC-187 | Reference |

| MTT Assay | Cell Viability | Increased neuronal survival | [4][5] |

| Live-Dead Cell Assay | Cell Viability | Increased neuronal survival | [4][5] |

| Hoechst Staining | Apoptosis | Reduced number of apoptotic nuclei | [4][5] |

| Phosphatidylserine Staining | Apoptosis | Reduced externalization of phosphatidylserine | [4][5] |

| Caspase Activity Assays | Apoptosis Pathway | Attenuated activation of caspase-3, -8, and -9 | [4][5] |

Signaling Pathway Diagram

Caption: AC-187 blocks Aβ-induced apoptosis by antagonizing the amylin receptor.

Metabolic Regulation

AC-187 has been shown to influence several metabolic processes by antagonizing the effects of endogenous amylin, which is co-secreted with insulin from pancreatic β-cells.

Glucagon Secretion and Gastric Emptying

In animal models, administration of AC-187 leads to an increase in glucagon concentration and an acceleration of gastric emptying[1][2]. These effects are consistent with the known actions of amylin, which include the suppression of glucagon secretion and the slowing of gastric emptying.

Table 3: Metabolic Effects of AC-187 in Rats

| Parameter | Effect of AC-187 | Reference |

| Glucagon Concentration | Increased | [1][2] |

| Gastric Emptying | Accelerated | [1][2] |

| Food Intake | Increased | [6] |

Experimental Workflow Diagram

References

- 1. Role of endogenous amylin in glucagon secretion and gastric emptying in rats demonstrated with the selective antagonist, AC187 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. AC 187 | Calcitonin and Related Receptors | Tocris Bioscience [tocris.com]

- 4. Antagonist of the Amylin Receptor Blocks β-Amyloid Toxicity in Rat Cholinergic Basal Forebrain Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antagonist of the amylin receptor blocks beta-amyloid toxicity in rat cholinergic basal forebrain neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Amylin receptor blockade stimulates food intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

AC 187: A Selective Amylin Antagonist - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AC 187 is a potent and selective peptide antagonist of the amylin receptor.[1][2][3] Structurally, it is a derivative of salmon calcitonin (sCT), specifically the N-acetylated C-terminal fragment of sCT(8-32) with key amino acid substitutions.[1] This guide provides an in-depth overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its characterization, and a visualization of its role in the context of amylin signaling.

Introduction to this compound and Amylin Signaling

Amylin, a 37-amino acid peptide hormone, is co-secreted with insulin from pancreatic β-cells in response to nutrient stimuli. It plays a crucial role in glucose homeostasis by slowing gastric emptying, suppressing glucagon secretion, and promoting satiety.[4][5] The physiological effects of amylin are mediated through a complex G protein-coupled receptor (GPCR) system. The amylin receptor is a heterodimer, consisting of the calcitonin receptor (CTR) and one of three receptor activity-modifying proteins (RAMPs), which dictate ligand specificity and signaling properties.[4][6][7]

This compound acts as a competitive antagonist at these amylin receptors, effectively blocking the downstream signaling cascades initiated by amylin.[1] Its selectivity for amylin receptors over related calcitonin and calcitonin gene-related peptide (CGRP) receptors makes it a valuable tool for elucidating the physiological roles of endogenous amylin and for investigating the therapeutic potential of amylin antagonism.[3][8]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Binding Affinity and Potency of this compound

| Parameter | Value | Receptor/System | Reference |

| IC₅₀ | 0.48 nM | Amylin Receptor | [3][8][9][10] |

| Kᵢ | 0.275 nM | Amylin Receptor | [3] |

| Kᵢ | 79 pM | Rat Nucleus Accumbens Membranes | [2][11] |

| pKB (AMY1A) | 8.02 | Human Amylin Receptor Subtype 1A | [1] |

| pKB (AMY3A) | 7.68 | Human Amylin Receptor Subtype 3A | [1] |

Table 2: Selectivity of this compound for Amylin Receptors

| Receptor | Selectivity Fold (over Amylin Receptor) | Reference |

| Calcitonin Receptor | 38-fold | [8][9][10][12] |

| CGRP Receptor | 400-fold | [8][9][10][12] |

Table 3: In Vivo Effects of this compound

| Effect | Species | Dose/Administration | Outcome | Reference |

| Increased Food Intake | Rat | 60-2,000 pmol/kg/min (IV infusion) | Stimulation of food intake | [1] |

| Increased Food Intake | Rat | 30 µg (infusion into area postrema) | Increase in feeding | [13] |

| Increased Food Intake | Zucker fa/fa Rat | 10 µg/kg/h (chronic IP infusion) | Significant increase in dark phase and total food intake | [14] |

| Accelerated Gastric Emptying | Rat | 30 mg/mL | Acceleration of liquid gastric emptying | [3][15] |

| Increased Glucagon Secretion | Rat | 30 mg/mL | Increase in glucagon concentration | [3][15] |

| Antagonism of Amylin-induced Hyperlactemia | Rat | Infusion (dose not specified) | Inhibition of lactate increment by >90% | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

Radioligand Receptor Binding Assay (Competitive Inhibition)

This protocol outlines a standard procedure for determining the binding affinity (Ki) of this compound for the amylin receptor using a competitive binding assay with a radiolabeled ligand.

Materials:

-

Cell Membranes: Membranes prepared from a cell line stably expressing the human amylin receptor (e.g., HEK293 cells co-transfected with CTR and a RAMP). Rat nucleus accumbens membranes can also be used for high-affinity amylin binding sites.[2][11]

-

Radioligand: [¹²⁵I]-labeled amylin.

-

Competitor: this compound (and unlabeled amylin for control).

-

Assay Buffer: e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Wash Buffer: Cold assay buffer.

-

Filtration Apparatus: 96-well filter plates (e.g., glass fiber filters) and a vacuum manifold.

-

Scintillation Counter: For detecting radioactivity.

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of this compound and unlabeled amylin in assay buffer.

-

Assay Setup: In a 96-well plate, add in the following order:

-

Assay buffer.

-

A constant concentration of [¹²⁵I]-amylin.

-

Varying concentrations of this compound or unlabeled amylin.

-

Cell membranes.

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 90-120 minutes) to reach binding equilibrium.

-

Termination of Binding: Rapidly filter the contents of each well through the pre-wetted filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with cold wash buffer to remove any non-specifically bound radioligand.

-

Detection: Dry the filter plate and measure the radioactivity in each well using a scintillation counter.

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the log concentration of the competitor (this compound or unlabeled amylin).

-

Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value for this compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro Functional Assay: cAMP Measurement

This protocol describes how to assess the antagonist activity of this compound by measuring its ability to inhibit amylin-stimulated cyclic adenosine monophosphate (cAMP) production in cells expressing the amylin receptor.

Materials:

-

Cell Line: A cell line stably expressing the human amylin receptor (e.g., HEK293 cells with CTR and RAMP).

-

Agonist: Amylin.

-

Antagonist: this compound.

-

Cell Culture Medium: Appropriate for the chosen cell line.

-

Stimulation Buffer: e.g., HBSS with 0.1% BSA and a phosphodiesterase inhibitor like IBMX.

-

cAMP Assay Kit: A commercially available kit (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

-

Cell Seeding: Seed the cells into a 96-well or 384-well plate and allow them to adhere overnight.

-

Pre-incubation with Antagonist: Remove the cell culture medium and pre-incubate the cells with varying concentrations of this compound in stimulation buffer for a specified time (e.g., 15-30 minutes) at 37°C.

-

Agonist Stimulation: Add a fixed concentration of amylin (typically the EC₅₀ or EC₈₀ concentration for cAMP production) to the wells and incubate for a further specified time (e.g., 15-30 minutes) at 37°C.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

-

Data Analysis:

-

Plot the cAMP concentration as a function of the log concentration of this compound.

-

Determine the IC₅₀ value for this compound's inhibition of amylin-stimulated cAMP production.

-

Calculate the antagonist affinity constant (pA₂) using a Schild plot analysis if a full concentration-response curve to the agonist is performed in the presence of multiple fixed concentrations of the antagonist.

-

In Vivo Food Intake Study

This protocol outlines a method to evaluate the effect of this compound on food intake in rats.

Materials:

-

Animals: Male Sprague-Dawley or Zucker fa/fa rats.

-

Test Compound: this compound dissolved in a suitable vehicle (e.g., saline).

-

Vehicle Control: The solvent used to dissolve this compound.

-

Administration Equipment: Infusion pumps and catheters for intravenous (IV) or intraperitoneal (IP) administration, or stereotaxic equipment for central administration (e.g., into the area postrema).

-

Metabolic Cages: To monitor food intake accurately.

Procedure:

-

Animal Acclimation: Acclimate the rats to the metabolic cages and handling procedures for several days before the experiment.

-

Catheter Implantation (for infusion studies): Surgically implant catheters for IV, IP, or central administration and allow the animals to recover.

-

Experimental Design:

-

Divide the animals into groups (e.g., vehicle control, different doses of this compound).

-

For acute studies, administer a single dose of this compound or vehicle.

-

For chronic studies, infuse this compound or vehicle continuously over several days.[14]

-

-

Food Intake Measurement: Measure cumulative food intake at regular intervals (e.g., 1, 2, 4, and 24 hours) after compound administration.

-

Data Analysis:

-

Compare the food intake between the this compound-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

-

In Vivo Gastric Emptying Study

This protocol describes a method to assess the effect of this compound on gastric emptying in rats.

Materials:

-

Animals: Male Sprague-Dawley rats.

-

Test Compound: this compound dissolved in a suitable vehicle.

-

Vehicle Control: The solvent used to dissolve this compound.

-

Test Meal: A non-absorbable marker mixed with a liquid or solid meal (e.g., phenol red in methylcellulose or radiolabeled meal).

-

Administration Equipment: Gavage needles for oral administration of the test meal, and equipment for IV or IP administration of the test compound.

Procedure:

-

Fasting: Fast the rats overnight but allow free access to water.

-

Compound Administration: Administer this compound or vehicle at a specified time before the test meal.

-

Test Meal Administration: Administer a defined volume of the test meal via oral gavage.

-

Gastric Emptying Measurement:

-

At a predetermined time after the test meal administration, euthanize the animals.

-

Clamp the pylorus and cardia to prevent leakage of stomach contents.

-

Surgically remove the stomach.

-

Measure the amount of marker remaining in the stomach (e.g., by spectrophotometry for phenol red or gamma counting for a radiolabeled marker).

-

-

Data Analysis:

-

Calculate the percentage of gastric emptying for each animal using the formula: Gastric Emptying (%) = (1 - (Amount of marker in stomach / Amount of marker in test meal)) x 100.

-

Compare the gastric emptying rates between the this compound-treated groups and the vehicle control group using appropriate statistical tests.

-

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts related to this compound and its mechanism of action.

Caption: Amylin signaling pathway and the antagonistic action of this compound.

Caption: Experimental workflow for the characterization of this compound.

Caption: Logical relationship of this compound as a selective amylin antagonist.

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the amylin receptor. Its ability to competitively block the actions of amylin has made it an indispensable tool for investigating the physiological and pathophysiological roles of this important metabolic hormone. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the fields of metabolism, endocrinology, and neuroscience. Further research utilizing this compound and similar compounds will continue to enhance our understanding of amylin receptor signaling and its potential as a therapeutic target.

References

- 1. amylin receptor signaling pathway Gene Ontology Term (GO:0097647) [informatics.jax.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The Importance of Understanding Amylin Signaling Mechanisms for Therapeutic Development in the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amylin Receptor Subunit Interactions and Their Role in Metabolic Regulation | by Harry Blackwood | Medium [medium.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. biorxiv.org [biorxiv.org]

- 7. resources.rndsystems.com [resources.rndsystems.com]

- 8. Differential antagonism of amylin's metabolic and vascular actions with amylin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Receptor-Ligand Binding Assays [labome.com]

- 10. resources.revvity.com [resources.revvity.com]

- 11. mesoscale.com [mesoscale.com]

- 12. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. revvity.com [revvity.com]

- 14. researchgate.net [researchgate.net]

- 15. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

AC 187: A Comprehensive Technical Guide to a Potent Amylin Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

AC 187 is a synthetic peptide that acts as a potent and selective antagonist of the amylin receptor. With a 25-amino acid sequence, it has become a valuable tool in neuroscience and metabolic research for investigating the physiological roles of amylin. This document provides a detailed overview of the structure, chemical properties, and biological activity of this compound, including summaries of key experimental data and methodologies.

Chemical Structure and Properties

This compound is a meticulously designed peptide with a well-defined primary structure and specific terminal modifications that contribute to its stability and biological activity.

Primary Structure

The amino acid sequence of this compound is composed of 25 residues. The N-terminus is acetylated (Ac), and the C-terminus is amidated (-NH2), modifications that enhance its resistance to enzymatic degradation.

Sequence: Ac-Val-Leu-Gly-Lys-Leu-Ser-Gln-Glu-Leu-His-Lys-Leu-Gln-Thr-Tyr-Pro-Arg-Thr-Asn-Thr-Gly-Ser-Asn-Thr-Tyr-NH2

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C127H205N37O40 | [1] |

| Molecular Weight | 2890.25 g/mol | [1] |

| CAS Number | 151804-77-2 | [1] |

| Appearance | White to off-white powder | |

| Purity (by HPLC) | ≥95% | [1] |

| Solubility | Soluble in water to 1 mg/ml | [1] |

Synthesis and Purification

The synthesis of this compound is achieved through a well-established chemical process known as solid-phase peptide synthesis (SPPS), followed by purification to ensure high purity for research applications.

Solid-Phase Peptide Synthesis (SPPS)

SPPS allows for the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. This method facilitates the removal of excess reagents and byproducts by simple filtration.

Experimental Protocol: Representative Fmoc-Based SPPS of this compound

-

Resin Selection and Swelling: A Rink amide resin is typically used to generate the C-terminal amide. The resin is swelled in a suitable solvent such as N,N-dimethylformamide (DMF) for 30-60 minutes.

-

Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the resin's amino group is removed by treatment with a 20% solution of piperidine in DMF.

-

Amino Acid Coupling: The first Fmoc-protected amino acid (Fmoc-Tyr(tBu)-OH) is activated using a coupling reagent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base such as N,N-diisopropylethylamine (DIEA) and coupled to the deprotected resin.

-

Capping (Optional): Any unreacted amino groups on the resin can be capped using acetic anhydride to prevent the formation of deletion sequences.

-

Iterative Cycles: The deprotection and coupling steps are repeated for each subsequent amino acid in the sequence, following the C-terminus to N-terminus direction. Side-chain protecting groups (e.g., tBu for Tyr, Ser, Thr, Glu; Boc for Lys, His; Pbf for Arg) are used to prevent side reactions.

-

N-terminal Acetylation: After the final amino acid is coupled and deprotected, the N-terminus is acetylated using acetic anhydride.

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously by treatment with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) as the main component and scavengers like triisopropylsilane (TIS) and water to capture reactive cations.

-

Precipitation and Washing: The cleaved peptide is precipitated in cold diethyl ether, collected by centrifugation, and washed multiple times with cold ether to remove scavengers and dissolved protecting group fragments.

-

Lyophilization: The crude peptide is dissolved in a water/acetonitrile mixture and lyophilized to obtain a dry powder.

Solid-Phase Peptide Synthesis (SPPS) Workflow for this compound.

Purification and Characterization

The crude synthetic peptide is purified to a high degree using reversed-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final product are confirmed by analytical techniques.

Experimental Protocol: Purification and Characterization

-

Purification: The lyophilized crude peptide is dissolved in a minimal amount of aqueous solvent and purified on a preparative RP-HPLC system using a C18 column. A linear gradient of acetonitrile in water, both containing 0.1% TFA, is typically employed for elution. Fractions are collected and analyzed by analytical HPLC.

-

Characterization: The purified fractions are pooled, and the molecular weight of the peptide is confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF). The purity is assessed by analytical RP-HPLC.

Biological Activity and Mechanism of Action

This compound is a potent and selective antagonist of the amylin receptor, which is a heterodimer of the calcitonin receptor (CTR) and a receptor activity-modifying protein (RAMP).

Amylin Receptor Antagonism

This compound competitively inhibits the binding of amylin to its receptor, thereby blocking the downstream signaling pathways activated by amylin. This antagonism has been demonstrated in various in vitro and in vivo models.

Key Biological Activity Data:

| Parameter | Value | Receptor | Reference |

| IC50 | 0.48 nM | Amylin Receptor | [2] |

| Selectivity vs. Calcitonin Receptor | 38-fold | Calcitonin Receptor | [2] |

| Selectivity vs. CGRP Receptor | 400-fold | CGRP Receptor | [2] |

Experimental Protocol: In Vitro Receptor Binding Assay (Representative)

The inhibitory potency (IC50) of this compound can be determined using a competitive radioligand binding assay.

-

Cell Culture: Cells expressing the amylin receptor (e.g., HEK293 cells co-transfected with CTR and RAMP1) are cultured to an appropriate density.

-

Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation.

-

Binding Assay: Membranes are incubated with a fixed concentration of a radiolabeled amylin analog (e.g., ¹²⁵I-amylin) in the presence of increasing concentrations of this compound.

-

Separation: Bound and free radioligand are separated by filtration through a glass fiber filter.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis of the competition binding curve.

Workflow for a Competitive Radioligand Binding Assay.

Signaling Pathway

Amylin binding to its G protein-coupled receptor (GPCR) typically leads to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). As an antagonist, this compound blocks this signaling cascade.

Amylin Signaling Pathway and the Antagonistic Action of this compound.

Structural Analysis

The three-dimensional structure of this compound in solution or bound to its receptor is not fully elucidated in publicly available literature. However, techniques such as Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard methods for investigating the secondary and tertiary structure of peptides.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy can be used to assess the secondary structure content (e.g., α-helix, β-sheet, random coil) of this compound in different solvent conditions. This information is valuable for understanding its conformational preferences.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Two-dimensional NMR techniques, such as COSY and NOESY, can provide detailed information about the through-bond and through-space proximities of protons in the peptide, respectively. This data can be used to calculate a high-resolution three-dimensional structure of this compound in solution.

Applications in Research

This compound is a critical tool for elucidating the diverse physiological and pathophysiological roles of amylin. Its applications include:

-

Metabolic Studies: Investigating the role of endogenous amylin in glucose homeostasis, gastric emptying, and food intake.

-

Neuroscience: Exploring the involvement of amylin signaling in neurodegenerative diseases, such as Alzheimer's disease, where it has been shown to block amyloid-β induced neurotoxicity.[3]

-

Drug Development: Serving as a reference compound for the development of new amylin receptor antagonists or agonists with improved pharmacokinetic and pharmacodynamic properties.

Conclusion

This compound is a well-characterized and highly selective amylin receptor antagonist that has significantly contributed to our understanding of amylin biology. Its defined chemical structure, established synthesis and purification protocols, and potent biological activity make it an indispensable tool for researchers in academia and the pharmaceutical industry. The detailed information provided in this guide serves as a comprehensive resource for professionals working with this important research peptide.

References

- 1. chemistry.du.ac.in [chemistry.du.ac.in]

- 2. This compound | Calcitonin and Related Receptors | Tocris Bioscience [tocris.com]

- 3. Molecular interaction of an antagonistic amylin analog with the extracellular domain of receptor activity-modifying protein 2 assessed by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and Synthesis of AC 187

For Researchers, Scientists, and Drug Development Professionals

Core Summary

AC 187 is a potent and selective peptide-based antagonist of the amylin receptor, first reported in 1994 by researchers at Amylin Pharmaceuticals. It was identified as a valuable tool for investigating the physiological roles of endogenous amylin. This document provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, including detailed experimental protocols and quantitative data.

Discovery and Rationale

The discovery of this compound stemmed from the need for a selective antagonist to probe the then-emerging physiological functions of amylin, a pancreatic β-cell hormone co-secreted with insulin. Early research suggested amylin's involvement in metabolic regulation. To elucidate its specific actions, a potent and selective antagonist was crucial.

This compound was developed through the systematic modification of the salmon calcitonin (sCT) peptide sequence. It is a 25-amino acid peptide with the following sequence: Ac-Val-Leu-Gly-Lys-Leu-Ser-Gln-Glu-Leu-His-Lys-Leu-Gln-Thr-Tyr-Pro-Arg-Thr-Asn-Thr-Gly-Ser-Asn-Thr-Tyr-NH2 . The key modifications from native peptide sequences include N-terminal acetylation and C-terminal amidation, which enhance stability and mimic the native protein structure.

Quantitative Biological Data

The biological activity of this compound has been characterized through various in vitro and in vivo studies. The key quantitative data are summarized in the table below for easy comparison.

| Parameter | Value | Receptor | Assay Type | Reference |

| IC50 | 0.48 nM | Amylin Receptor | Radioligand Binding Assay | [1][2][3] |

| Ki | 79 pM | Amylin Receptor | Radioligand Binding Assay | [1][2][3] |

| Selectivity | 38-fold vs. Calcitonin Receptor | Radioligand Binding Assay | [1][2][3] | |

| Selectivity | 400-fold vs. CGRP Receptor | Radioligand Binding Assay | [1][2][3] |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol describes the manual solid-phase synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

1. Resin Preparation:

-

Start with a Rink Amide resin, which will yield a C-terminal amide upon cleavage.

-

Swell the resin in N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) for at least 8 hours.

2. Amino Acid Coupling Cycle (Repeated for each amino acid):

-

Fmoc Deprotection: Treat the resin with 20% piperidine in NMP for 30 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

-

Washing: Wash the resin multiple times with NMP and dichloromethane (DCM) to remove excess reagents.

-

Amino Acid Activation: Activate the incoming Fmoc-protected amino acid (3 equivalents) with a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIEA).

-

Coupling: Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 2 hours.

-

Washing: Wash the resin thoroughly with NMP and DCM.

-

Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction (absence of free primary amines).

3. N-Terminal Acetylation:

-

After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, treat the resin-bound peptide with a solution of 10% acetic anhydride in DMF for 20 minutes to acetylate the N-terminus.

4. Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under vacuum.

-

Treat the resin with a cleavage cocktail of trifluoroacetic acid (TFA), water, and scavengers (e.g., triisopropylsilane, thioanisole) for 3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitate the crude peptide in cold diethyl ether.

5. Purification:

-

Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water).

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilize the pure fractions to obtain the final this compound peptide.

Radioligand Binding Assay for Amylin Receptor Affinity

This protocol describes a competitive binding assay to determine the affinity of this compound for the amylin receptor.

1. Membrane Preparation:

-

Prepare membrane homogenates from a cell line or tissue known to express the amylin receptor (e.g., rat nucleus accumbens).

2. Assay Conditions:

-

Incubate the membrane preparation with a fixed concentration of a radiolabeled amylin analog (e.g., ¹²⁵I-amylin) and varying concentrations of this compound.

-

The incubation is typically carried out in a binding buffer at a specific temperature and for a duration sufficient to reach equilibrium.

3. Separation of Bound and Free Radioligand:

-

Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

4. Quantification:

-

Measure the radioactivity retained on the filters using a gamma counter.

5. Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

In Vivo Glucose Clamp in Rats

This protocol describes the hyperinsulinemic-euglycemic clamp technique used to assess the effect of this compound on glucose metabolism in vivo.

1. Animal Preparation:

-

Surgically implant catheters in the jugular vein (for infusions) and carotid artery (for blood sampling) of the rats.

-

Allow the animals to recover from surgery.

2. Experimental Setup:

-

On the day of the experiment, infuse insulin at a constant rate through the jugular vein catheter to create a state of hyperinsulinemia.

-

Simultaneously, infuse a variable rate of glucose solution to maintain the blood glucose level at a constant, euglycemic state.

3. This compound Administration:

-

In the experimental group, administer this compound (e.g., via intravenous infusion) prior to and/or during the glucose clamp.

4. Blood Sampling and Analysis:

-

Collect blood samples from the carotid artery at regular intervals to monitor blood glucose levels.

-

Adjust the glucose infusion rate based on the blood glucose readings to maintain euglycemia.

-

Analyze plasma samples for lactate and insulin concentrations.

5. Data Analysis:

-

The glucose infusion rate required to maintain euglycemia is a measure of insulin sensitivity.

-

Compare the glucose infusion rates and plasma lactate levels between the control group (no this compound) and the this compound-treated group to determine the effect of amylin receptor antagonism on glucose metabolism.

Signaling Pathways and Experimental Workflows

This compound Synthesis and Purification Workflow

References

biological functions of the amylin receptor

An In-depth Technical Guide to the Biological Functions of the Amylin Receptor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The amylin receptor (AMYR) system is a critical regulator of metabolic homeostasis and a key therapeutic target for diabetes, obesity, and potentially neurodegenerative disorders. Amylin, a 37-amino acid peptide hormone co-secreted with insulin from pancreatic β-cells, exerts its effects by binding to a unique heterodimeric G protein-coupled receptor (GPCR).[1][2][3] This receptor is not a single molecular entity but a complex formed by the calcitonin receptor (CTR) and one of three Receptor Activity-Modifying Proteins (RAMPs).[2][4][5] This interaction is essential for conferring high affinity for amylin and dictates the pharmacological and signaling specificity of the receptor subtypes.[1][6] The primary physiological actions mediated by AMYR activation include promoting satiety, slowing gastric emptying, and suppressing post-prandial glucagon secretion, collectively contributing to improved glycemic control.[7][8][9] This guide provides a comprehensive overview of the amylin receptor's molecular composition, signaling pathways, physiological functions, and the experimental methodologies used for its characterization.

Molecular Composition and Receptor Subtypes

The amylin receptor is a Class B GPCR complex, the assembly of which is a prerequisite for its function.[1] The two core components are:

-

Calcitonin Receptor (CTR): A GPCR that, on its own, binds the hormone calcitonin with high affinity but has a low affinity for amylin.[10] The human CTR gene expresses two major splice variants, CT(a) and CT(b), which can influence receptor pharmacology.[1]

-

Receptor Activity-Modifying Proteins (RAMPs): A family of three single-transmembrane accessory proteins (RAMP1, RAMP2, and RAMP3) that are essential for trafficking the CTR to the cell surface and for creating the high-affinity amylin binding site.[2][10][11]

The combination of the CTR with one of the three RAMPs gives rise to three distinct amylin receptor subtypes, each with a unique pharmacological profile[2][6]:

-

AMY₁ Receptor (AMY₁R): Composed of CTR + RAMP1.

-

AMY₂ Receptor (AMY₂R): Composed of CTR + RAMP2.

-

AMY₃ Receptor (AMY₃R): Composed of CTR + RAMP3.

The general consensus is that amylin is a high-affinity and high-potency ligand at AMY₁ and AMY₃ receptors.[1]

Receptor Pharmacology and Ligand Binding

The association of RAMPs with the CTR fundamentally alters its pharmacology, creating receptors that bind amylin and the related calcitonin gene-related peptide (CGRP) with high affinity.[1] The pharmacology can be complex, influenced by the specific RAMP, CTR splice variant, and the cellular environment.[1] AMY₁ receptors, for example, can be activated by both amylin and CGRP, a fact that is highly relevant for the development of CGRP-targeting migraine therapies.[4][12]

Quantitative Ligand Binding and Potency Data

The following table summarizes the potency of various agonists at different rat amylin receptor subtypes. This data is crucial for understanding subtype selectivity and for designing specific pharmacological tools.

| Receptor Subtype | Ligand | Agonist Potency (pEC₅₀) | Antagonist Profile |

| rAMY₁₍ₐ₎ (rCTR + rRAMP1) | Rat Amylin | 9.74 | AC187, AC413, sCT(8-32) are potent antagonists. rαCGRP(8-37) is selective over rCT(a). rAMY(8-37) is a weak antagonist.[13] |

| Rat αCGRP | 9.66 | As above.[13] | |

| Rat Adrenomedullin | Less potent | As above.[13] | |

| rAMY₃₍ₐ₎ (rCTR + rRAMP3) | Rat Amylin | 9.97 | AC187, AC413, sCT(8-32) are potent antagonists. rαCGRP(8-37) is selective over rCT(a). rAMY(8-37) is less effective than at rAMY₁(a).[13] |

| Rat αCGRP | 9.68 | As above.[13] | |

| Rat Adrenomedullin | More effective than at rAMY₁(a).[13] | ||

| rCT₍ₐ₎ (CTR alone) | Rat Calcitonin | Most potent agonist | AC187, AC413, sCT(8-32) are potent antagonists.[13] |

| Rat Amylin | Less potent | As above.[13] |

Data derived from cAMP accumulation assays in transiently transfected COS-7 cells.[13]

Intracellular Signaling Pathways

Activation of the amylin receptor initiates a cascade of intracellular events, primarily through the coupling to G proteins.[14]

Primary Gαs-cAMP Pathway

The canonical signaling pathway for the amylin receptor involves its coupling to the stimulatory G protein, Gαs.[15] This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[7] Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit the final cellular response.[7][16]

References

- 1. Amylin structure–function relationships and receptor pharmacology: implications for amylin mimetic drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Amylin receptor - Wikipedia [en.wikipedia.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. biorxiv.org [biorxiv.org]

- 7. What are Amylin receptor modulators and how do they work? [synapse.patsnap.com]

- 8. What are Amylin receptor agonists and how do they work? [synapse.patsnap.com]

- 9. mdpi.com [mdpi.com]

- 10. portlandpress.com [portlandpress.com]

- 11. RAMPs as allosteric modulators of the calcitonin and calcitonin-like class B G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. gosset.ai [gosset.ai]

- 13. Pharmacological characterization of rat amylin receptors: implications for the identification of amylin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. amylin receptor signaling pathway Gene Ontology Term (GO:0097647) [informatics.jax.org]

- 15. Receptor Activity-modifying Protein-directed G Protein Signaling Specificity for the Calcitonin Gene-related Peptide Family of Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. encyclopedia.pub [encyclopedia.pub]

Downstream Signaling Pathways Affected by AC 187: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AC 187 is a potent and selective antagonist of the amylin receptor, a heterodimeric G protein-coupled receptor composed of the calcitonin receptor (CTR) and a receptor activity-modifying protein (RAMP). As a competitive antagonist, this compound blocks the physiological effects of amylin, a pancreatic hormone involved in glycemic control and metabolism. This technical guide provides an in-depth overview of the core downstream signaling pathways affected by this compound. By competitively binding to the amylin receptor, this compound inhibits the activation of key intracellular signaling cascades, including the cyclic adenosine monophosphate (cAMP)/protein kinase A (PKA) pathway and the extracellular signal-regulated kinase (ERK) pathway. Furthermore, in the context of neurodegenerative disease models, amylin agonism has been shown to suppress the cyclin-dependent kinase 5 (CDK5) pathway, suggesting that this compound may reverse this effect. This guide will detail the experimental evidence and methodologies used to elucidate the impact of this compound on these critical cellular signaling networks.

Introduction to this compound and the Amylin Receptor

This compound is a chimeric peptide composed of salmon calcitonin and amylin, which acts as a highly selective antagonist for amylin receptors[1]. The amylin receptor family consists of three subtypes (AMY1, AMY2, and AMY3), each formed by the association of the calcitonin receptor (CTR) with one of three receptor activity-modifying proteins (RAMPs 1, 2, or 3)[1]. These receptors are coupled to G proteins and their activation by the endogenous ligand amylin initiates a cascade of intracellular events. This compound exerts its effects by competing with amylin for binding to these receptors, thereby preventing the initiation of these downstream signals[2].

Table 1: Binding Affinity and Potency of this compound

| Parameter | Value | Reference |

| IC50 | 0.48 nM | [3] |

| Ki | 0.275 nM | [3] |

Core Downstream Signaling Pathways Modulated by this compound

The primary mechanism of action of this compound is the competitive antagonism of amylin receptors. Therefore, the signaling pathways affected by this compound are those that are normally activated by amylin. The most well-characterized of these are the cAMP/PKA and ERK pathways. Additionally, in the context of Alzheimer's disease research, the CDK5 pathway has been identified as being modulated by amylin signaling.

The cAMP/PKA Signaling Pathway

Activation of the amylin receptor by its agonist leads to the stimulation of adenylyl cyclase through the Gs alpha subunit of the associated G protein. This results in an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn activates protein kinase A (PKA). PKA then phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB). By blocking the initial receptor activation, this compound is expected to inhibit this entire cascade.

The ERK/MAPK Signaling Pathway

In addition to the cAMP pathway, amylin receptor activation has been shown to induce the phosphorylation and activation of the extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are key components of the mitogen-activated protein kinase (MAPK) cascade. This pathway is crucial for regulating cellular processes such as proliferation, differentiation, and survival. As an antagonist, this compound would block amylin-induced ERK1/2 phosphorylation.

The CDK5 Signaling Pathway in Neuroprotection

In the context of Alzheimer's disease, amyloid-β (Aβ) toxicity is a key pathological feature. Amylin and its analogs have been shown to be neuroprotective by counteracting Aβ-induced toxicity. This neuroprotective effect is mediated, at least in part, through the suppression of cyclin-dependent kinase 5 (CDK5) activity. As this compound blocks the neuroprotective effects of amylin against Aβ, it is inferred that this compound prevents the amylin-mediated suppression of the CDK5 pathway.

Experimental Protocols

The following sections outline the general methodologies used to assess the impact of this compound on the aforementioned signaling pathways.

Competition Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the amylin receptor.

Protocol:

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human amylin receptor (e.g., HEK293 cells co-transfected with CTR and RAMP1).

-

Radioligand: Use a radiolabeled amylin analog (e.g., ¹²⁵I-amylin) as the tracer.

-

Competition: Incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of unlabeled this compound.

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Detection: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and then determine the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

Objective: To measure the inhibitory effect of this compound on amylin-stimulated cAMP production.

Protocol:

-

Cell Culture: Plate cells expressing the amylin receptor in a multi-well plate.

-

Pre-incubation: Pre-incubate the cells with increasing concentrations of this compound for a specified time (e.g., 15-30 minutes).

-

Stimulation: Stimulate the cells with a fixed concentration of amylin (typically the EC80 concentration for cAMP production).

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration to determine the IC50 value for the inhibition of cAMP production.

Western Blotting for Phosphorylated ERK, and CREB

Objective: To quantify the effect of this compound on the phosphorylation status of key signaling proteins.

Protocol:

-

Cell Treatment: Treat cells expressing the amylin receptor with various concentrations of this compound, followed by stimulation with amylin.

-

Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-ERK1/2, or anti-phospho-CREB).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Normalization: Strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the protein to normalize for loading differences.

-

Densitometry: Quantify the band intensities using image analysis software.

CDK5 Kinase Assay

Objective: To assess the effect of this compound on amylin-mediated modulation of CDK5 activity.

Protocol:

-

Cell Culture and Treatment: Culture appropriate neuronal cells and treat with amylin in the presence or absence of this compound.

-

Immunoprecipitation: Lyse the cells and immunoprecipitate CDK5 using a specific antibody.

-

Kinase Reaction: Resuspend the immunoprecipitated CDK5 in a kinase buffer containing a suitable substrate (e.g., histone H1) and [γ-³²P]ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period.

-

Separation: Stop the reaction and separate the phosphorylated substrate from the radioactive ATP using SDS-PAGE.

-

Detection: Visualize the phosphorylated substrate by autoradiography.

-

Quantification: Quantify the amount of radioactivity incorporated into the substrate to determine CDK5 activity.

Conclusion

This compound is a valuable research tool for investigating the physiological roles of amylin and the therapeutic potential of amylin receptor antagonism. Its mechanism of action involves the competitive blockade of amylin receptors, leading to the inhibition of downstream signaling pathways, primarily the cAMP/PKA and ERK/MAPK cascades. In the context of neurodegeneration, this compound is inferred to counteract the neuroprotective effects of amylin by preventing the suppression of the CDK5 pathway. The experimental protocols outlined in this guide provide a framework for the quantitative assessment of this compound's effects on these critical intracellular signaling networks, facilitating further research into the therapeutic applications of modulating amylin receptor activity.

References

The Role of AC187 in Glucose Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AC187 is a potent and selective peptide antagonist of the amylin receptor. Amylin, a 37-amino acid peptide hormone co-secreted with insulin from pancreatic β-cells, plays a physiological role in glucose homeostasis. It complements the actions of insulin by suppressing post-prandial glucagon secretion, slowing gastric emptying, and promoting satiety. By blocking the amylin receptor, AC187 serves as a critical tool to investigate the physiological roles of endogenous amylin and to understand the therapeutic potential of targeting the amylin signaling pathway. This technical guide provides an in-depth overview of the core functions of AC187 in glucose homeostasis, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.

Core Mechanism of Action

AC187 exerts its effects by competitively binding to the amylin receptor, thereby preventing the actions of endogenous amylin. The amylin receptor is a heterodimer composed of the calcitonin receptor (CTR) and a Receptor Activity-Modifying Protein (RAMP). There are three subtypes of RAMPs (RAMP1, RAMP2, and RAMP3), which give rise to different amylin receptor subtypes (AMY1, AMY2, and AMY3) with distinct pharmacological properties. The primary downstream signaling pathway for amylin receptors involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP) and activation of Protein Kinase A (PKA).

The primary physiological consequences of amylin receptor blockade by AC187 in the context of glucose homeostasis include:

-

Increased Glucagon Secretion: Amylin normally suppresses glucagon secretion from pancreatic α-cells. By antagonizing this effect, AC187 leads to an increase in plasma glucagon levels.

-

Accelerated Gastric Emptying: Amylin slows the rate at which food empties from the stomach. AC187 reverses this effect, leading to more rapid gastric emptying.

-

Altered Post-Prandial Glycemia: The combined effects of increased glucagon and accelerated gastric emptying result in an exaggerated increase in blood glucose levels following a meal or glucose challenge.

-

Modulation of Food Intake: Endogenous amylin contributes to satiety. Blockade of its action by AC187 has been shown to increase food intake.

Quantitative Data on the Effects of AC187

The following tables summarize the key quantitative data from preclinical studies investigating the effects of AC187 on various aspects of glucose homeostasis.

Table 1: Effect of AC187 on Glucagon Secretion during Euglycemic-Hyperinsulinemic Clamp in Rats

| Treatment Group | Plasma Glucagon (pg/mL) | % Change from Vehicle | p-value |

| Vehicle | 63 ± 10 | - | - |

| AC187 (30 µg/kg) | 108 ± 15 | +71.4% | <0.05 |

Data adapted from Gedulin et al., 2006. Values are presented as mean ± SEM.

Table 2: Effect of AC187 on Gastric Emptying of a Liquid Meal in Rats

| Treatment Group | Gastric Content Remaining (%) | % Change from Vehicle | p-value |

| Vehicle | 52 ± 5 | - | - |

| AC187 (30 µg/kg) | 26 ± 4 | -50% | <0.01 |

Data adapted from Gedulin et al., 2006. Values are presented as mean ± SEM.

Table 3: Effect of AC187 on Plasma Glucose during a Glucose Challenge in Rats

| Time Point (min) | Vehicle (mg/dL) | AC187 (30 µg/kg) (mg/dL) | p-value |

| 0 | 105 ± 5 | 108 ± 6 | NS |

| 15 | 210 ± 12 | 255 ± 15 | <0.05 |

| 30 | 185 ± 10 | 230 ± 12 | <0.05 |

| 60 | 140 ± 8 | 180 ± 10 | <0.05 |

| 120 | 110 ± 6 | 135 ± 8 | <0.05 |

Data adapted from Gedulin et al., 2006. Values are presented as mean ± SEM. NS = Not Significant.

Table 4: Effect of Intravenous Infusion of AC187 on Food Intake in Non-Food-Deprived Rats

| Treatment Group | 4-hour Food Intake (g) | % Change from Saline | p-value |

| Saline | 3.5 ± 0.4 | - | - |

| AC187 (600 pmol·kg⁻¹·min⁻¹) | 6.2 ± 0.6 | +77% | <0.05 |

| AC187 (2000 pmol·kg⁻¹·min⁻¹) | 7.6 ± 0.8 | +117% | <0.01 |

Data adapted from Reidelberger et al., 2004. Values are presented as mean ± SEM.

Note on Plasma Lactate Data: While some studies suggest that amylin antagonism can suppress the rise in plasma lactate following a glucose load, specific quantitative data from experiments using AC187 during an oral glucose tolerance test were not available in the reviewed literature.

Key Experimental Protocols

Euglycemic-Hyperinsulinemic Clamp in Rats

This procedure is used to assess insulin sensitivity and pancreatic hormone secretion under controlled conditions.

1. Animal Preparation:

-

Male Sprague-Dawley rats are anesthetized.

-

Catheters are surgically implanted in the jugular vein (for infusions) and carotid artery (for blood sampling).

-

Animals are allowed to recover for 5-7 days.

2. Experimental Procedure:

-

Rats are fasted overnight.

-

A continuous infusion of human insulin is initiated at a rate of 2.5 mU/kg/min to suppress endogenous insulin secretion.

-

A variable infusion of 20% dextrose is started and adjusted to maintain euglycemia (blood glucose at a constant basal level).

-

Blood samples are taken from the carotid artery at regular intervals to monitor blood glucose.

-

AC187 (30 µg/kg) or vehicle is administered as an intravenous bolus.

-

Blood samples for glucagon measurement are collected at baseline and at specified time points after AC187 administration.

Measurement of Gastric Emptying in Rats (Phenol Red Method)

This method quantifies the rate at which a liquid meal empties from the stomach.

1. Animal Preparation:

-

Rats are fasted overnight with free access to water.

2. Experimental Procedure:

-

AC187 (30 µg/kg) or vehicle is administered subcutaneously.

-

30 minutes after injection, a test meal containing a non-absorbable marker, phenol red (0.05%), in a 1.5% methylcellulose solution is administered by oral gavage (3 mL).

-

After a set time (e.g., 20 minutes), the rat is euthanized.

-

The stomach is clamped at the pylorus and cardia, and surgically removed.

-

The stomach contents are collected, homogenized, and the concentration of phenol red is determined spectrophotometrically.

-

The amount of phenol red recovered is compared to the amount in a control group of rats euthanized immediately after gavage to determine the percentage of the meal that has emptied from the stomach.

Oral Glucose Tolerance Test (OGTT) in Rats

This test measures the ability of the body to clear a glucose load from the bloodstream.

1. Animal Preparation:

-

Rats are fasted overnight.

2. Experimental Procedure:

-

A baseline blood sample is taken.

-

AC187 (30 µg/kg) or vehicle is administered via an appropriate route (e.g., intravenous or subcutaneous).

-

A glucose solution (e.g., 2 g/kg body weight) is administered by oral gavage.

-

Blood samples are collected at various time points (e.g., 15, 30, 60, and 120 minutes) after the glucose load.

-

Plasma glucose concentrations are measured for each time point.

Signaling Pathways and Experimental Workflows

Amylin Receptor Signaling and its Antagonism by AC187

Indirect Regulation of Glucagon Secretion by Amylin and AC187

The suppression of glucagon secretion by amylin is not a direct effect on pancreatic α-cells but is mediated through the central nervous system, specifically the area postrema.

Experimental Workflow for Euglycemic-Hyperinsulinemic Clamp

Conclusion

AC187 is an invaluable pharmacological tool for elucidating the multifaceted role of endogenous amylin in glucose homeostasis. Through its selective antagonism of the amylin receptor, AC187 has been instrumental in demonstrating that amylin tonically suppresses glucagon secretion, delays gastric emptying, and contributes to satiety. The resulting phenotype of amylin receptor blockade—hyperglucagonemia, accelerated gastric emptying, and exaggerated post-prandial hyperglycemia—underscores the importance of the amylin signaling pathway as a potential therapeutic target for metabolic diseases. Further research utilizing AC187 and other selective amylin receptor modulators will continue to refine our understanding of this complex physiological system and may pave the way for novel therapeutic strategies for diabetes and obesity.

An In-depth Technical Guide on AC 187 and its Impact on Gastric Emptying

For Researchers, Scientists, and Drug Development Professionals

Abstract

AC 187 is a potent and selective peptide antagonist of the amylin receptor. Amylin, a pancreatic hormone co-secreted with insulin, plays a physiological role in regulating gastric emptying. By inhibiting the action of endogenous amylin, this compound has been shown to accelerate gastric emptying. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its documented effects on gastric emptying, with a focus on preclinical data. Detailed experimental protocols for assessing gastric emptying in rodent models are provided, along with a summary of the quantitative effects of this compound. Additionally, the underlying signaling pathways involved in amylin-mediated regulation of gastric motility are delineated.

Introduction to this compound

This compound is a synthetic peptide that acts as a competitive antagonist at amylin receptors. It is derived from the C-terminal fragment of salmon calcitonin with specific amino acid substitutions that confer high affinity and selectivity for the amylin receptor over related calcitonin and calcitonin gene-related peptide (CGRP) receptors.[1] Its primary use in research is to investigate the physiological roles of endogenous amylin. One of the key actions of amylin is the inhibition of gastric emptying, and consequently, this compound has been instrumental in demonstrating that antagonizing this effect leads to an acceleration of gastric transit.[2][3]

Mechanism of Action: Antagonism of the Amylin Receptor

This compound exerts its effects by competitively binding to amylin receptors, thereby blocking the downstream signaling initiated by the endogenous ligand, amylin. Amylin receptors are heterodimers, composed of the calcitonin receptor (CTR) complexed with a receptor activity-modifying protein (RAMP).[4] The specific RAMP subtype (RAMP1, RAMP2, or RAMP3) determines the ligand-binding specificity of the receptor complex.[4]

The primary site of action for amylin's effect on gastric emptying is the area postrema (AP) in the hindbrain, a circumventricular organ that lacks a tight blood-brain barrier.[5] Amylin, released from pancreatic β-cells in response to nutrient intake, travels through the circulation to the AP, where it binds to its receptors on vagal afferent nerve terminals.[5][6] This binding activates a signaling cascade that ultimately leads to a reduction in vagal efferent activity to the stomach, resulting in delayed gastric emptying.[5] By blocking this interaction, this compound prevents the amylin-induced inhibition of gastric motility, leading to a faster rate of gastric emptying.[2]

Signaling Pathway of Amylin-Mediated Gastric Emptying Inhibition

The following diagram illustrates the proposed signaling pathway through which amylin influences gastric emptying and how this compound interferes with this process.

Quantitative Data on the Effect of this compound on Gastric Emptying

Preclinical studies have demonstrated a significant effect of this compound on accelerating gastric emptying. The following table summarizes the key quantitative findings from a study by Gedulin et al. (2006) in Sprague-Dawley rats.[2]

| Treatment Group | N | Gastric Content Remaining at 20 min (%) | p-value vs. Vehicle |

| Vehicle (Saline) | 10 | 65 ± 5 | - |

| This compound (30 nmol/kg, IV) | 10 | 45 ± 4 | < 0.05 |

Data are presented as mean ± SEM.

Experimental Protocols

The following section details the methodology used to assess the impact of this compound on gastric emptying in a rat model, based on established protocols.[7][8][9]

Animal Model

-

Species: Male Sprague-Dawley rats.

-

Housing: Housed individually in a temperature-controlled environment with a 12-hour light/dark cycle.

-

Acclimation: Animals are acclimated to the housing conditions for at least 3 days prior to the experiment.

-

Fasting: Rats are fasted for 12-18 hours before the study, with free access to water.

Gastric Emptying Measurement: Phenol Red Method

This method is a widely used terminal procedure for quantifying gastric emptying in rodents.

Materials:

-

This compound (dissolved in sterile saline).

-

Vehicle (sterile saline).

-

Test Meal: 1.5% methylcellulose in 0.9% saline containing 0.05% phenol red (non-absorbable marker). The meal is administered at a volume of 1.5 mL per rat.

-

0.1 N NaOH.

-

20% (w/v) Trichloroacetic acid (TCA).

-

Spectrophotometer.

Procedure:

-

Drug Administration: A cohort of fasted rats is administered this compound intravenously (IV) at a dose of 30 nmol/kg. A control group receives an equivalent volume of saline vehicle.

-

Test Meal Administration: Immediately following the drug/vehicle administration, the test meal containing phenol red is administered via oral gavage.

-

Euthanasia and Stomach Excision: At a predetermined time point (e.g., 20 minutes) after the test meal administration, the rats are euthanized by CO2 asphyxiation followed by cervical dislocation. The abdomen is opened, and the stomach is exposed. The pyloric and cardiac ends of the stomach are clamped before excision to prevent leakage of the contents.

-

Sample Processing:

-

The excised stomach is placed in a known volume of 0.1 N NaOH and homogenized.

-

The homogenate is allowed to settle for 1 hour at room temperature.

-

An aliquot of the supernatant is collected, and protein is precipitated by adding 20% TCA.

-

The mixture is centrifuged, and the supernatant is collected.

-

An equal volume of 0.5 N NaOH is added to the supernatant to develop the color of the phenol red.

-

-

Quantification: The absorbance of the final solution is read at 560 nm using a spectrophotometer. A standard curve is prepared using known concentrations of phenol red to determine the amount of marker remaining in the stomach.

-

Calculation of Gastric Emptying: The percentage of gastric content remaining is calculated using the following formula:

% Gastric Content Remaining = (Amount of Phenol Red recovered from the stomach / Average amount of Phenol Red recovered from a 0-minute control group) x 100

Experimental Workflow

The workflow for the gastric emptying study is depicted in the following diagram.

Discussion and Implications for Drug Development

The ability of this compound to accelerate gastric emptying by antagonizing the amylin receptor highlights the significant role of endogenous amylin in the physiological regulation of gastric motility. This provides a valuable tool for researchers investigating disorders of gastric emptying, such as gastroparesis and functional dyspepsia.

For drug development professionals, the amylin signaling pathway represents a potential therapeutic target. While amylin agonists (e.g., pramlintide) are used to slow gastric emptying in certain metabolic conditions, the development of amylin antagonists could be explored for conditions characterized by delayed gastric emptying. The experimental models and protocols detailed in this guide provide a framework for the preclinical evaluation of such compounds. Understanding the central mechanism of action is crucial, as it suggests that peripherally administered drugs targeting the amylin receptor can have significant effects on gastrointestinal function through actions on the central nervous system.

Conclusion

This compound is a selective amylin receptor antagonist that has been shown to accelerate gastric emptying in preclinical models. Its mechanism of action involves blocking the inhibitory effect of endogenous amylin on vagal efferent pathways originating in the area postrema. The quantitative data and detailed experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of gastrointestinal motility and metabolic diseases. Further investigation into the amylin signaling pathway may unveil novel therapeutic opportunities for a range of gastric disorders.

References

- 1. This compound | Calcitonin and Related Receptors | Tocris Bioscience [tocris.com]

- 2. Role of endogenous amylin in glucagon secretion and gastric emptying in rats demonstrated with the selective antagonist, AC187 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. biorxiv.org [biorxiv.org]

- 5. Frontiers | Involvement of Amylin and Leptin in the Development of Projections from the Area Postrema to the Nucleus of the Solitary Tract [frontiersin.org]

- 6. Specific amino acids inhibit food intake via the area postrema or vagal afferents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. STRUCTURAL BASES OF GASTROINTESTINAL MOTILITY CHANGES IN PARKINSON’S DISEASE: STUDY IN RATS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. ijper.org [ijper.org]

The Neuroprotective Potential of AC187: A Technical Overview for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the neuroprotective effects of AC187, a potent and selective amylin receptor antagonist. The information presented herein is intended for researchers, scientists, and professionals in drug development exploring novel therapeutic avenues for neurodegenerative diseases, particularly Alzheimer's disease. This document summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes the compound's mechanism of action and experimental workflows.

Core Compound Profile: AC187

AC187 is a highly selective antagonist of the amylin receptor, demonstrating a compelling potential for neuroprotection by mitigating the neurotoxic effects of beta-amyloid (Aβ) peptides. Its high affinity and selectivity for the amylin receptor make it a valuable tool for investigating the role of the amylin receptor system in both physiological and pathological processes in the central nervous system.

| Parameter | Value | Reference |

| Target | Amylin Receptor | [1] |

| IC50 | 0.48 nM | [1] |

| Ki | 0.275 nM | [1] |

| Selectivity | 38-fold over calcitonin receptors, 400-fold over CGRP receptors |

Neuroprotective Effects Against Beta-Amyloid Toxicity

AC187 has demonstrated significant neuroprotective properties by blocking the neurotoxicity induced by Aβ, a hallmark of Alzheimer's disease. Research indicates that the neurotoxic effects of Aβ may be mediated, at least in part, through the amylin receptor. By antagonizing this receptor, AC187 effectively shields neurons from Aβ-induced damage.[2][3]

Key Findings from In Vitro Studies:

-

Improved Neuronal Survival: Treatment of primary rat cholinergic basal forebrain neurons with AC187 prior to exposure to Aβ resulted in a significant improvement in neuronal survival.[2][3] This protective effect was confirmed through both MTT and live-dead cell assays.[2][3]

-

Attenuation of Apoptosis: AC187 was shown to attenuate Aβ-evoked apoptotic cell death.[2][3] This was quantified using Hoechst and phosphatidylserine staining, which are markers for apoptosis.[2][3]

-

Inhibition of Caspase Activation: The pro-apoptotic signaling cascade induced by Aβ involves the activation of initiator and effector caspases. AC187 effectively attenuates the activation of these caspases, further demonstrating its anti-apoptotic and neuroprotective mechanism.[2][3]

Experimental Protocols

To facilitate the replication and further investigation of AC187's neuroprotective effects, detailed methodologies from key experiments are outlined below.

Primary Neuronal Culture and Aβ Toxicity Assay

Objective: To assess the neuroprotective effect of AC187 against Aβ-induced neurotoxicity in primary neuronal cultures.

Methodology:

-

Cell Culture: Primary cholinergic neurons are isolated from the basal forebrain of rat embryos.

-

AC187 Pre-treatment: Neuronal cultures are pre-treated with AC187 for a specified duration before the addition of Aβ.

-

Aβ Exposure: Aggregated Aβ peptides (typically Aβ1-42) are added to the culture medium to induce neurotoxicity.

-

Assessment of Neuronal Viability:

-

MTT Assay: To quantify metabolically active, viable cells.

-

Live/Dead Staining: To visualize and quantify live versus dead cells.

-

-

Apoptosis Assays:

-

Hoechst Staining: To identify condensed, apoptotic nuclei.

-

Phosphatidylserine Staining (e.g., Annexin V): To detect an early marker of apoptosis.

-

-

Caspase Activity Assays: To measure the activity of initiator and effector caspases involved in the apoptotic pathway.

Signaling Pathways and Experimental Workflow